molecular formula C9H14O B6251454 spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-ol CAS No. 111266-25-2

spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-ol

Cat. No.: B6251454
CAS No.: 111266-25-2
M. Wt: 138.2
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Description

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropan]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[2.2.1]heptane framework fused to a cyclopropane ring. This compound is notable for its rigid and compact structure, which imparts distinct chemical and physical properties. The presence of the hydroxyl group at the 5-position adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[221]heptane-2,1’-cyclopropan]-5-ol typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[221]heptane core

Industrial Production Methods

Industrial production of spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropan]-5-ol may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropan]-5-ol undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropan]-5-ol is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in the development of novel materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets in specific ways, leading to the development of new therapeutic agents.

Industry

In the industrial sector, spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropan]-5-ol is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropan]-5-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure can also fit into specific binding sites, modulating biological pathways and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-one
  • Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-diylbis(methylene)bis(4-methylbenzenesulfonate)
  • 2-Methylene-bicyclo[2.2.1]heptane

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropan]-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts additional reactivity and potential for functionalization. This distinguishes it from other spirocyclic compounds that may lack such functional groups, making it more versatile in synthetic and application contexts.

Properties

CAS No.

111266-25-2

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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